molecular formula C12H13ClN2O B12995594 6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde

6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B12995594
M. Wt: 236.70 g/mol
InChI Key: FIRORZNBGJPJBC-UHFFFAOYSA-N
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Description

6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group and an isobutyl group in the structure of this compound makes it unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde is not fully understood. like other benzimidazole derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and isobutyl groups may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-carbaldehyde: Lacks the chloro and isobutyl groups, making it less hydrophobic and potentially less biologically active.

    6-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the isobutyl group, which may affect its solubility and biological activity.

    1-Isobutyl-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chloro group, which may reduce its reactivity in substitution reactions.

Uniqueness

The presence of both the chloro and isobutyl groups in 6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde makes it unique compared to other benzimidazole derivatives. These groups can influence its chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

6-chloro-1-(2-methylpropyl)benzimidazole-2-carbaldehyde

InChI

InChI=1S/C12H13ClN2O/c1-8(2)6-15-11-5-9(13)3-4-10(11)14-12(15)7-16/h3-5,7-8H,6H2,1-2H3

InChI Key

FIRORZNBGJPJBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)Cl)N=C1C=O

Origin of Product

United States

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